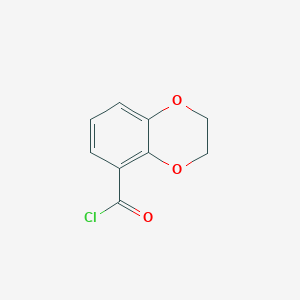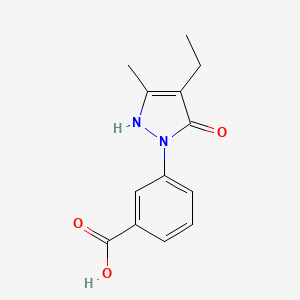
2,3-ジヒドロ-1,4-ベンゾジオキシン-5-カルボニルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is an organic compound with the molecular formula C9H7ClO3 and a molecular weight of 198.61 g/mol . This compound is characterized by a benzodioxine ring structure with a carbonyl chloride functional group attached at the 5-position. It is commonly used in organic synthesis and has various applications in scientific research and industry.
科学的研究の応用
2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
生化学分析
Biochemical Properties
2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as poly (ADP-ribose) polymerase 1 (PARP1), which is involved in DNA repair processes. The compound facilitates the poly (ADP)ribosylation of itself or other DNA damage repair-associated proteins, such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases . These interactions are crucial for maintaining genomic stability and cellular homeostasis.
Cellular Effects
The effects of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with PARP1, for instance, plays a critical role in mediating DNA single-strand break repair in cancer cells, thereby providing them with survival advantages . Additionally, it affects the base excision repair (BER) pathway, which is essential for repairing oxidative DNA damage .
Molecular Mechanism
At the molecular level, 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s interaction with PARP1 leads to the poly (ADP)ribosylation of target proteins, which is a key step in the DNA repair process . This modification alters the activity and function of the target proteins, thereby influencing cellular responses to DNA damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere conditions at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing DNA repair mechanisms. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.
Metabolic Pathways
2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the poly (ADP)ribosylation process highlights its importance in cellular metabolism and energy homeostasis
Transport and Distribution
The transport and distribution of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{2,3-Dihydro-1,4-benzodioxine} + \text{SOCl}_2 \rightarrow \text{2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid and hydrochloric acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
作用機序
The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride is primarily based on its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride can be compared with other acyl chlorides and benzodioxine derivatives:
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
2,3-Dihydro-1,4-benzodioxine-5-carboxamide: Contains an amide group instead of a carbonyl chloride.
Benzoyl chloride: A simpler acyl chloride with a benzene ring instead of a benzodioxine ring.
The uniqueness of 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride lies in its benzodioxine ring structure, which imparts distinct chemical properties and reactivity compared to other acyl chlorides.
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWVBBWTJOHHCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383526 |
Source


|
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38871-41-9 |
Source


|
| Record name | 2,3-Dihydro-1,4-benzodioxine-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile](/img/structure/B1306124.png)


![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)
![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)

